Cas no 885459-50-7 (({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine)

Technical Introduction: ({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine is a functionalized thienopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a chloro-substituted pyrimidine core fused with a thiophene ring, enhancing its reactivity and binding affinity in biological systems. The dimethylaminomethyl group at the 2-position introduces basicity and potential for further derivatization, making it a versatile intermediate for drug discovery. Its structural rigidity and electron-rich heterocyclic framework suggest utility in the development of kinase inhibitors or other targeted therapeutics. The presence of chloro and methyl substituents further modulates its physicochemical properties, offering tunable solubility and stability for synthetic applications.
({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine structure
885459-50-7 structure
Product Name:({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine
CAS No:885459-50-7
MF:C11H14ClN3S
MW:255.766959667206
CID:3106374
PubChem ID:3332961
Update Time:2025-05-19

({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine Chemical and Physical Properties

Names and Identifiers

    • <br>N-[(4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]-N,N-dimethylam ine
    • ({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine
    • ((4-Chloro-5,6-dimethylthieno(2,3-d)pyrimidin-2-yl)methyl)dimethylamine
    • EN300-07413
    • 972-515-7
    • 1-(4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)-N,N-dimethylmethanamine
    • AKOS000122445
    • SB74920
    • Z119989408
    • 885459-50-7
    • Inchi: 1S/C11H14ClN3S/c1-6-7(2)16-11-9(6)10(12)13-8(14-11)5-15(3)4/h5H2,1-4H3
    • InChI Key: SJZKLCRFLKMTHN-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC(CN(C)C)=N1)SC(C)=C2C

Computed Properties

  • Exact Mass: 255.0596963Da
  • Monoisotopic Mass: 255.0596963Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 57.3Ų

({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1554968-1g
1-(4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)-N,N-dimethylmethanamine
885459-50-7 98%
1g
¥4003.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1554968-5g
1-(4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)-N,N-dimethylmethanamine
885459-50-7 98%
5g
¥11424.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1554968-10g
1-(4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)-N,N-dimethylmethanamine
885459-50-7 98%
10g
¥17117.00 2024-04-27
Chemenu
CM392147-1g
({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine
885459-50-7 95%+
1g
$*** 2023-03-30
Chemenu
CM392147-5g
({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine
885459-50-7 95%+
5g
$*** 2023-03-30
Chemenu
CM392147-10g
({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine
885459-50-7 95%+
10g
$*** 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN21894-100.0mg
({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine
885459-50-7 95%
100.0mg
¥514.0000 2025-04-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN21894-250.0mg
({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine
885459-50-7 95%
250.0mg
¥686.0000 2025-04-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN21894-500.0mg
({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine
885459-50-7 95%
500.0mg
¥1141.0000 2025-04-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN21894-1.0g
({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine
885459-50-7 95%
1.0g
¥1714.0000 2025-04-11

({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:885459-50-7)({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine
Order Number:A1092999
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:08
Price ($):237.0
Email:sales@amadischem.com

Additional information on ({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine

Compound Introduction: ({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine (CAS No. 885459-50-7)

Chemical entities with unique structural motifs often serve as pivotal scaffolds in the development of innovative pharmaceuticals. Among these, the compound identified by the CAS number 885459-50-7 and the systematic name ({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine has garnered attention due to its intriguing pharmacophoric features. This introduction delves into the compound's structural characteristics, potential biological activities, and its relevance in contemporary medicinal chemistry research.

The molecular framework of this compound is characterized by a fused heterocyclic system, specifically a thienopyrimidine core. The presence of a chloro substituent at the 4-position and methyl groups at the 5- and 6-positions introduces specific steric and electronic properties that can modulate interactions with biological targets. The terminal dimethylamine moiety further enhances the compound's potential for hydrogen bonding interactions, a feature that is often exploited in drug design to improve binding affinity and selectivity.

Recent advancements in computational chemistry have enabled the rapid screening of such molecular entities for their potential biological activity. Virtual screening techniques, coupled with molecular docking simulations, have been employed to predict the binding modes of this compound with various protein targets. Preliminary studies suggest that the thienopyrimidine scaffold may interact with enzymes involved in key metabolic pathways, making it a promising candidate for further investigation.

In parallel, experimental approaches have been utilized to validate these computational predictions. In vitro assays have been designed to assess the compound's interaction with enzymes such as kinases and phosphodiesterases, which are known to be critical in numerous disease pathways. Initial results indicate that ({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine exhibits inhibitory activity against certain kinases, suggesting its potential as an anti-cancer agent. Further characterization of its mechanism of action is currently underway to elucidate the precise molecular interactions responsible for this activity.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The construction of the thienopyrimidine core requires multi-step synthetic strategies that showcase the ingenuity of modern synthetic methodologies. The introduction of the chloro and methyl substituents at specific positions demands precise control over reaction conditions to ensure high yield and purity. Advances in catalytic systems and transition metal-mediated reactions have facilitated these synthetic steps, making it feasible to produce sufficient quantities for biological testing.

The dimethylamine group at the terminal position of the molecule is particularly noteworthy as it can influence both solubility and pharmacokinetic properties. Optimizing this moiety is crucial for achieving favorable pharmacokinetic profiles, including appropriate absorption, distribution, metabolism, and excretion (ADME) properties. Current research is focused on modifying this group to enhance solubility while maintaining or improving biological activity.

The broader significance of this compound lies in its potential to serve as a lead structure for the development of novel therapeutic agents. The thienopyrimidine scaffold is a relatively understudied motif in medicinal chemistry, offering opportunities for innovation and discovery. By leveraging structural analogs derived from this core structure, researchers can explore diverse biological activities and identify new therapeutic targets.

Future directions in this area include exploring derivatives of this compound that may exhibit enhanced potency or selectivity. Techniques such as structure-activity relationship (SAR) studies will be instrumental in guiding these efforts. Additionally, incorporating imaging techniques will allow researchers to visualize the compound's interaction with biological targets in living cells and organisms, providing valuable insights into its mode of action.

The integration of interdisciplinary approaches—combining computational modeling with experimental validation—has been pivotal in advancing our understanding of this compound's potential applications. Such collaborative efforts are essential for translating laboratory discoveries into tangible therapeutic benefits for patients worldwide.

In conclusion, the compound ({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine (CAS No. 885459-50-7) represents a fascinating example of how structural innovation can drive pharmaceutical discovery. Its unique heterocyclic core and functionalized side chains offer promising avenues for developing new drugs targeting various diseases. As research continues to uncover its biological potential and optimize its synthetic accessibility, this compound stands poised to make significant contributions to modern medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:885459-50-7)({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine
A1092999
Purity:99%
Quantity:1g
Price ($):237.0
Email